Cas no 2396589-61-8 (4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane is a specialized spirocyclic boronic ester with a unique structural framework, offering enhanced stability and reactivity in cross-coupling reactions. Its rigid spiro[2.4]heptane backbone reduces steric hindrance while maintaining steric protection of the boron center, improving selectivity in Suzuki-Miyaura and other transition-metal-catalyzed transformations. The tetramethyl substitution on the dioxaborolane ring further enhances hydrolytic stability, making it suitable for handling under ambient conditions. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where precise boron incorporation is critical. Its well-defined reactivity profile and robustness make it a reliable intermediate for constructing complex molecular architectures.
4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane structure
2396589-61-8 structure
Product Name:4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane
CAS No:2396589-61-8
MF:C13H23BO2
MW:222.131524324417
CID:5463380
Update Time:2025-06-11

4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane
    • AT11679
    • SPIRO[2.4]HEPTAN-1-YLBORONIC ACID PINACOL ESTER
    • Z4067232636
    • 4,4,5,5-tetramethyl-2-{spiro[2.4]heptan-1-yl}-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-spiro[2.4]hept-1-yl-
    • Inchi: 1S/C13H23BO2/c1-11(2)12(3,4)16-14(15-11)10-9-13(10)7-5-6-8-13/h10H,5-9H2,1-4H3
    • InChI Key: TWDSPMRDYVTZFS-UHFFFAOYSA-N
    • SMILES: O1B(C2CC32CCCC3)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 222.1791101 g/mol
  • Monoisotopic Mass: 222.1791101 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 222.13
  • Topological Polar Surface Area: 18.5

4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane Pricemore >>

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Additional information on 4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane

Comprehensive Overview of 4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane (CAS No. 2396589-61-8)

The compound 4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane (CAS No. 2396589-61-8) is a highly specialized boronic ester that has garnered significant attention in recent years due to its unique structural properties and versatile applications in organic synthesis and material science. This spirocyclic dioxaborolane derivative is particularly valued for its stability and reactivity, making it a crucial intermediate in the development of advanced pharmaceuticals, agrochemicals, and functional materials.

One of the key features of this compound is its spiro[2.4]heptane core, which imparts exceptional steric hindrance and electronic effects. These characteristics are critical for controlling reaction selectivity in cross-coupling reactions, a topic frequently searched by chemists and researchers. The tetramethyl substitution on the dioxaborolane ring further enhances its stability, allowing for easier handling and storage compared to other boronic esters. This stability is a hot topic in synthetic chemistry forums, where users often inquire about air-stable boron reagents for streamlined workflows.

In the context of Suzuki-Miyaura coupling, a widely used method for forming carbon-carbon bonds, 4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane has emerged as a promising candidate. Its ability to participate in palladium-catalyzed reactions without significant decomposition has been highlighted in recent publications. This aligns with the growing interest in green chemistry and catalyst efficiency, as researchers seek to minimize waste and improve yields. Online discussions often focus on optimizing such reactions, and this compound’s performance makes it a frequent subject of inquiry.

Another area of interest is the compound’s potential in photocatalysis and OLED materials. The dioxaborolane moiety is known for its electron-accepting properties, which are essential for designing organic semiconductors. With the rise of flexible electronics and energy-efficient displays, searches for novel boron-containing materials have surged. CAS No. 2396589-61-8 is often mentioned in patent literature as a building block for such applications, further driving its relevance in cutting-edge research.

From a synthetic perspective, the compound’s spirocyclic framework offers intriguing possibilities for stereoselective synthesis. Researchers exploring chiral auxiliaries or asymmetric catalysis frequently investigate similar structures. The tetramethyl groups also contribute to its lipophilicity, a property highly sought after in drug discovery for improving membrane permeability. This ties into the broader trend of bioavailability optimization, a recurring theme in pharmaceutical forums and publications.

In summary, 4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane (CAS No. 2396589-61-8) represents a multifaceted tool for modern chemistry. Its applications span from catalytic transformations to advanced materials, addressing many of the current challenges and trends in the field. As interest in sustainable synthesis and functional materials continues to grow, this compound is poised to remain a topic of significant discussion and innovation.

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